3-(Bromomethyl)-5-chloropyridine
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Overview
Description
3-(Bromomethyl)-5-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the third position and a chlorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloropyridine typically involves the bromination of 5-chloropyridine-3-carboxaldehyde. One common method includes the use of hydrobromic acid and xylene under reflux conditions. The reaction proceeds with the formation of the bromomethyl group at the third position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine N-oxides.
Reduction: 3-Methyl-5-chloropyridine.
Scientific Research Applications
3-(Bromomethyl)-5-chloropyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-chloropyridine involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. The bromomethyl group is particularly reactive, enabling the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine
- 3-(Bromomethyl)-5-fluoropyridine
- 3-(Bromomethyl)-5-iodopyridine
Uniqueness
3-(Bromomethyl)-5-chloropyridine is unique due to the presence of both bromomethyl and chlorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The chlorine atom enhances the compound’s electrophilicity, while the bromomethyl group provides a reactive site for further functionalization.
Properties
IUPAC Name |
3-(bromomethyl)-5-chloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKNNXHNFILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302896 |
Source
|
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-13-6 |
Source
|
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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